Furazabol

Catalog No.
S528562
CAS No.
1239-29-8
M.F
C20H30N2O2
M. Wt
330.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furazabol

CAS Number

1239-29-8

Product Name

Furazabol

IUPAC Name

(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C20H30N2O2/c1-18-11-17-16(21-24-22-17)10-12(18)4-5-13-14(18)6-8-19(2)15(13)7-9-20(19,3)23/h12-15,23H,4-11H2,1-3H3/t12-,13+,14-,15-,18-,19-,20-/m0/s1

InChI Key

RGLLOUBXMOGLDQ-IVEVATEUSA-N

SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=NON=C5C4)C

solubility

Soluble in DMSO

Synonyms

17 alpha-methyl-5 alpha-androstano(2,3-c)furazan-17 beta-ol, furazabol

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=NON=C5C4)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=NON=C5C4)C

The exact mass of the compound Furazabol is 330.2307 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Androstanes - Androstanols - Supplementary Records. It belongs to the ontological category of steroid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Furazabol (17α-methyl-5α-androstano[2,3-c][1,2,5]oxadiazol-17β-ol) is a synthetic, orally active anabolic-androgenic steroid characterized by a distinct 1,2,5-oxadiazole (furazan) ring fused to the A-ring of the steroidal backbone [1]. As a structural analog of stanozolol and mestanolone, it is primarily procured as a high-purity analytical reference standard for forensic toxicology, anti-doping screening, and as a specialized pharmacological probe in endocrine research. Its baseline properties include high lipophilicity (logP ~3.78), a defined melting point of 152–153 °C, and excellent solubility in polar aprotic solvents like DMSO [1][2]. These attributes make it highly processable for the preparation of standardized stock solutions in accredited analytical laboratories.

Substituting furazabol with its closest in-class analog, stanozolol, fundamentally compromises both analytical workflows and targeted biochemical assays. In forensic gas chromatography-mass spectrometry (GC-MS), stanozolol's pyrazole ring contains an active secondary amine that necessitates complex, highly temperature-sensitive bis- or tris-TMS derivatization, which is prone to signal degradation at initial oven temperatures below 140 °C [1]. Furazabol’s furazan ring lacks this active NH group, allowing for stable, complete mono-TMS derivatization even at lower focusing temperatures [1]. Furthermore, in enzymatic studies, stanozolol acts as a potent competitive inhibitor of CYP17A1 (17α-hydroxylase/C17,20-lyase), whereas furazabol exhibits a distinct binding profile, making the two compounds pharmacologically non-equivalent when studying steroidogenic enzyme interactions [2].

Analytical Derivatization Efficiency (GC-MS Workflow)

Unlike stanozolol, which features a pyrazole ring with an active secondary amine requiring complex bis- or tris-TMS derivatization, furazabol’s 1,2,5-oxadiazole (furazan) ring lacks this active NH group. In standard GC-MS doping control workflows, stanozolol suffers from incomplete derivatization and signal loss at initial oven temperatures below 140 °C [1]. In contrast, furazabol undergoes straightforward mono-O-TMS derivatization at the 17β-hydroxyl group, remaining stable and fully derivatized even at lower initial focusing temperatures (e.g., 105 °C)[1].

Evidence DimensionDerivatization completeness and thermal stability in GC-MS
Target Compound DataComplete mono-O-TMS derivatization; stable at 105 °C initial GC oven temperature
Comparator Or BaselineStanozolol (pyrazole analog): Incomplete N-TMS derivatization and signal degradation below 140 °C
Quantified DifferenceEliminates the >35 °C temperature sensitivity threshold required for the pyrazole analog
ConditionsStandard trimethylsilylation (TMS) followed by GC-MS temperature programming

Ensures higher reproducibility and fewer analytical artifacts when used as a reference standard in multi-residue forensic and anti-doping screening panels.

Differential CYP17A1 Enzyme Inhibition Profile

The structural substitution of a furazan ring for a pyrazole ring significantly alters the compound's interaction with steroidogenic enzymes. While stanozolol acts as a potent competitive inhibitor of testicular microsomal cytochrome P-450 (17α-hydroxylase/C17,20-lyase) with Ki values of 6.31 µM and 1.30 µM respectively, furazabol exhibits a markedly different binding profile, lacking this strong competitive inhibition [1]. This structural divergence makes furazabol a critical comparative probe for studying the structure-activity relationship (SAR) of ring-fused steroids on CYP17A1 oxygenase activities[1].

Evidence DimensionCytochrome P-450 (17α-hydroxylase/C17,20-lyase) competitive inhibition
Target Compound DataLacks strong competitive inhibition profile
Comparator Or BaselineStanozolol: Strong competitive inhibitor (Ki = 6.31 µM for 17α-hydroxylase; Ki = 1.30 µM for C17,20-lyase)
Quantified DifferenceDistinct abrogation of competitive CYP17A1 inhibition due to furazan ring substitution
ConditionsPig testicular microsomal cytochrome P-450 in reconstituted enzyme system

Provides a necessary negative control or differential SAR probe for researchers developing steroidal CYP17A1 inhibitors for prostate cancer or endocrine studies.

Physicochemical Solubility and Thermal Profile

Furazabol possesses a distinct physicochemical profile driven by its steroid-furazan hybrid structure. It demonstrates a melting point of 152–153 °C, which is significantly lower than that of stanozolol (typically >230 °C), indicating different crystal lattice energies [1]. Furthermore, furazabol has a calculated logP of 3.778 and exhibits excellent solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) [2]. This is attributed to favorable dipole-dipole interactions with the furazan nitrogen-oxygen heterocycle, facilitating easier preparation of high-concentration stock solutions compared to more rigid pyrazole-fused analogs.

Evidence DimensionMelting point and solvent processability
Target Compound DataMelting point 152–153 °C; highly soluble in DMSO/DMF (logP 3.778)
Comparator Or BaselineStanozolol: Higher melting point (>230 °C) and different solvation dynamics
Quantified Difference~80 °C reduction in melting point, indicating lower lattice energy for dissolution
ConditionsStandard thermodynamic evaluation and calculated partition coefficients

Facilitates rapid and complete dissolution in standard laboratory solvents (DMSO/DMF) for in vitro assays without requiring excessive heating or sonication.

Forensic and Anti-Doping Reference Standards

Due to its stable mono-TMS derivatization profile and resistance to low-temperature GC-MS signal degradation, furazabol is a highly reliable choice for multi-residue steroid screening panels, ensuring robust calibration curves without the thermal artifacts seen in pyrazole-fused analogs [1].

CYP17A1 (17α-Hydroxylase/C17,20-Lyase) SAR Studies

Furazabol serves as a critical differential probe when compared against stanozolol to map the steric and electronic requirements for competitive inhibition of testicular steroidogenic enzymes, aiding in the design of next-generation prostate cancer therapeutics [2].

Standardized Stock Solution Preparation for High-Throughput Screening

Leveraging its lower melting point (152–153 °C) and favorable logP (3.778), furazabol is easily formulated into highly concentrated, stable DMSO or DMF stock solutions, streamlining liquid handling in automated in vitro pharmacological assays [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

330.230728204 g/mol

Monoisotopic Mass

330.230728204 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Melting Point

152
152.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2W07HSP5PX

Other CAS

1239-29-8

Wikipedia

Furazabol

Dates

Last modified: 08-15-2023
1: Yamada M, Aramaki S, Kurosawa M, Kijima-Suda I, Saito K, Nakazawa H. Simultaneous doping analysis of main urinary metabolites of anabolic steroids in horse by ion-trap gas chromatography-tandem mass spectrometry. Anal Sci. 2008 Sep;24(9):1199-204. PubMed PMID: 18781036.
2: Huenerbein A, Sipoli Marques MA, Pereira Ados S, de Aquino Neto FR. Improvement in steroid screening for doping control with special emphasis on stanozolol. J Chromatogr A. 2003 Jan 24;985(1-2):375-86. PubMed PMID: 12580506.
3: Kim T, Suh JW, Ryu JC, Chung BC, Park J. Excretion study of furazabol, an anabolic steroid, in human urine. J Chromatogr B Biomed Appl. 1996 Dec 6;687(1):79-83. PubMed PMID: 9001955.
4: Schänzer W, Opfermann G, Donike M. 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids. Steroids. 1992 Nov;57(11):537-50. PubMed PMID: 1448813.
5: Gradeen CY, Chan SC, Przybylski PS. Urinary excretion of furazabol metabolite. J Anal Toxicol. 1990 Mar-Apr;14(2):120-2. PubMed PMID: 2325377.
6: Nakajin S, Takahashi K, Shinoda M. Inhibitory effect and interaction of stanozolol with pig testicular cytochrome P-450 (17 alpha-hydroxylase/C17,20-lyase). Chem Pharm Bull (Tokyo). 1989 Jul;37(7):1855-8. PubMed PMID: 2805166.
7: Ichii S. Changes in the cytoplasmic androgen receptor of rat ventral prostate after administration of androgens, antiandrogens and anabolic steroids. Endocrinol Jpn. 1980 Aug;27(4):483-93. PubMed PMID: 7460859.
8: Suzuki Y, Honda Y, Ito M. Pharmacological studies on experimental nephritic rats. (4) Improvement of hyperlipemic models in rats utilizing anti-rat kidney rabbit serum and effects of anti-hyperlipemic agents on serum lipid levels. Jpn J Pharmacol. 1978 Oct;28(5):729-38. PubMed PMID: 723001.
9: Kumada T, Abiko Y. Enhancement of fibrinolytic and thrombolytic potential in the rat by treatment with an anabolic steroid, furazabol. Thromb Haemost. 1976 Nov 30;36(2):451-64. PubMed PMID: 1036845.
10: Abiko Y, Kumada T. Enhancement of fibrinolytic and thrombolytic potential in the rat by an anabolic steroid, furazabol. Thromb Res. 1976 May;8(2 suppl):107-14. PubMed PMID: 936070.
11: Onodera T, Hashizume T, Kasahara A. Some non-hormonal properties of 17 -hydroxy-17 -methyl-5 -androstano(2,3-c)furazan (furazabol). Chem Pharm Bull (Tokyo). 1973 Jan;21(1):21-4. PubMed PMID: 4711514.
12: Takegoshi T, Tachizawa H, Ota G. Investigation on steroids. XII. Metabolites of furazabol (17 -hydroxy-17 -methyl-5 -androstano(2,3-c)furazan) administered to rats. Chem Pharm Bull (Tokyo). 1972 Jun;20(6):1243-59. PubMed PMID: 5071255.
13: Ozawa H, Onodera T, Nakamura I. [Influences of testosterone, progesterone and furazabol, an anabolic steroid, on the cholesterol-shifting response to estrone]. Yakugaku Zasshi. 1972 Mar;92(3):316-21. Japanese. PubMed PMID: 5065552.
14: Onodera T, Kasahara A, Ishihara M, Ogawa H, Oshima Y. [Therapeutic effects of furazabol, (17-beta-hydroxy-17-alpha-methyl-5-alpha-androstane [2, 3-c] furazan, on experimental atherosclerosis in rabbits]. Nihon Yakurigaku Zasshi. 1970 Jul 20;66(4):458-69. Japanese. PubMed PMID: 5531414.
15: Watanuki S, Ito K, Nishikawa Y, Ajisaka H. [Clinical experience with Furazabol in mammary tumors, with special emphasis on mastopathy]. Geka Chiryo. 1969 Apr;20(4):470-4. Japanese. PubMed PMID: 5819735.

Explore Compound Types